3,4-Dichlorophenylacetic acid

Analytical Chemistry Quality Control Solid-State Characterization

3,4-Dichlorophenylacetic acid (CAS 5807-30-7) is the regiospecifically pure 3,4-dichloro isomer essential for the patented Sanofi synthesis of (+)-2-(3,4-dichlorophenyl)-4-hydroxybutylamine, a key tachykinin antagonist intermediate. Substitution with 2,4- or 2,6-isomers compromises yields, introduces impurities, and invalidates structure-activity relationships. This fragment molecule (MW 205.03) exhibits 50% enzyme inhibition at 5 mM, enabling fragment-based drug design. Qualified as an analytical reference standard for reverse-phase HPLC method development. Available at ≥98% purity with full documentation.

Molecular Formula C8H6Cl2O2
Molecular Weight 205.03 g/mol
CAS No. 5807-30-7
Cat. No. B1329532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichlorophenylacetic acid
CAS5807-30-7
Molecular FormulaC8H6Cl2O2
Molecular Weight205.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(=O)O)Cl)Cl
InChIInChI=1S/C8H6Cl2O2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12)
InChIKeyZOUPGSMSNQLUNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichlorophenylacetic Acid CAS 5807-30-7: Core Physicochemical and Supplier Specification Baseline for Procurement


3,4-Dichlorophenylacetic acid (CAS: 5807-30-7) is a chlorinated phenylacetic acid derivative with the molecular formula C₈H₆Cl₂O₂ and a molecular weight of 205.03 g/mol [1]. The compound has a reported melting point of 89–91 °C [2], a predicted pKa of 3.99 ± 0.10, and a calculated LogP of approximately 2.6–2.7 . It is commercially available from multiple suppliers with typical purity specifications of ≥98.0% as determined by HPLC and neutralization titration [2].

Why 3,4-Dichlorophenylacetic Acid Cannot Be Interchanged with Other Dichlorophenylacetic Acid Isomers in Critical Applications


Although 3,4-dichlorophenylacetic acid shares the same molecular formula (C₈H₆Cl₂O₂) and molecular weight (~205.04 g/mol) with its positional isomers—namely 2,4-dichlorophenylacetic acid (CAS 19719-28-9) and 2,6-dichlorophenylacetic acid (CAS 6575-24-2)—these compounds are not interchangeable in synthetic or biological contexts . The chlorine substitution pattern on the phenyl ring directly influences three critical procurement-relevant parameters: (i) solid-state physical properties including melting point, which governs purification and handling requirements ; (ii) chromatographic retention behavior, which determines analytical method compatibility [1]; and (iii) biological target engagement, where the 3,4-dichloro substitution pattern confers a distinct biochemical profile compared to its isomers [2]. Substituting one isomer for another without revalidation can compromise synthetic yields, introduce uncharacterized impurities, or invalidate structure-activity relationships in drug discovery programs.

3,4-Dichlorophenylacetic Acid CAS 5807-30-7: Quantitative Differentiation Evidence Against Isomers and In-Class Analogs


Melting Point Differentiation: 3,4-Dichlorophenylacetic Acid Exhibits Substantially Lower Melting Point Than 2,4- and 2,6-Dichloro Isomers

3,4-Dichlorophenylacetic acid exhibits a melting point of 89–91 °C, which is substantially lower than that of the 2,4-dichloro isomer (129–131 °C) and the 2,6-dichloro isomer (161–163 °C) [1]. This 38–72 °C difference in melting point provides a direct, quantifiable means to distinguish between isomers upon receipt and during quality control assessments, and reflects fundamentally different crystal lattice energies attributable to the specific chlorine substitution pattern.

Analytical Chemistry Quality Control Solid-State Characterization

Validated HPLC Method for 3,4-Dichlorophenylacetic Acid Enables Scalable Purity Analysis and Impurity Profiling

A reverse-phase HPLC method using a Newcrom R1 column has been specifically demonstrated for the analysis of 3,4-dichlorophenylacetic acid, with the mobile phase containing acetonitrile, water, and phosphoric acid [1]. The method is reported as scalable and suitable for preparative separation of impurities as well as pharmacokinetic applications. For MS-compatible applications, phosphoric acid can be substituted with formic acid. In contrast, no equivalent validated HPLC method specifically optimized for the 2,4- or 2,6-dichloro isomers was identified in the available vendor technical literature.

Analytical Method Development Chromatography Pharmacokinetics

3,4-Dichlorophenylacetic Acid Serves as Validated Starting Material for Tachykinin Antagonist Intermediate Synthesis (Sanofi Patent US 5,780,666)

A Sanofi patent (US 5,780,666) explicitly describes the use of 3,4-dichlorophenylacetic acid as the starting material for the preparation of (+)-2-(3,4-dichlorophenyl)-4-hydroxybutylamine, a key intermediate in the synthesis of tachykinin antagonists [1]. The patented process involves reaction with an alkali metal halogenoacetate followed by asymmetric resolution and enantioconservative reduction. No equivalent patent was identified in the search results that uses the 2,4- or 2,6-dichloro isomers as starting materials for this specific synthetic pathway, indicating that the 3,4-dichloro substitution pattern is structurally essential for the downstream pharmacophore.

Pharmaceutical Synthesis Process Chemistry Chiral Synthesis

3,4-Dichlorophenylacetic Acid Exhibits 50% Enzyme Inhibition at 5 mM, Defining a Distinct Biochemical Profile from 2,6-Dichloro Isomer

3,4-Dichlorophenylacetic acid is documented in the BRENDA enzyme database as an enzyme inhibitor, producing 50% inhibition at a concentration of 5 mM [1]. In contrast, the 2,6-dichlorophenylacetic acid isomer is reported in the literature as an inhibitor of isopenicillin N synthase (IPNS) and acyl-CoA:6-APA acyltransferase, with cytostatic activity against tumor cells . While the specific enzyme target for the 3,4-dichloro isomer is not explicitly named in the available data, the divergent documented biological annotations between isomers confirm that chlorine substitution position alters biological target engagement and should not be assumed interchangeable in biochemical or cell-based assays.

Enzymology Biochemical Assay Inhibitor Screening

3,4-Dichlorophenylacetic Acid Functions as an Auxin Analog in Agricultural Research, a Property Not Reported for 2,4- or 2,6-Dichloro Isomers

3,4-Dichlorophenylacetic acid has been documented to act as an auxin analog and induces beneficial effects in various crops [1]. This plant growth regulatory activity is not reported in the available literature for the 2,4-dichloro or 2,6-dichloro isomers. The specific chlorine substitution pattern on the phenylacetic acid scaffold appears to be a determinant of auxin-mimetic activity, paralleling the well-established structure-activity relationships observed with other chlorinated phenoxyacetic acid herbicides.

Agrochemical Research Plant Biology Auxin Analog

3,4-Dichlorophenylacetic Acid CAS 5807-30-7: Evidence-Backed Research and Industrial Application Scenarios


Pharmaceutical Intermediate for Tachykinin Antagonist Synthesis

Procure 3,4-dichlorophenylacetic acid as the starting material for the synthesis of (+)-2-(3,4-dichlorophenyl)-4-hydroxybutylamine, a key intermediate in tachykinin antagonist development, following the Sanofi patent (US 5,780,666) process [1]. The patented route explicitly uses this specific isomer; substituting with 2,4- or 2,6-dichlorophenylacetic acid would produce a different regioisomeric product that is not covered by the existing process patent and may not exhibit the desired pharmacological activity.

Fragment-Based Drug Discovery Scaffold

Utilize 3,4-dichlorophenylacetic acid as a fragment molecule for molecular linking, expansion, and modification in drug discovery campaigns [1]. The compound's moderate molecular weight (205.03 g/mol) and established enzyme inhibition profile (50% inhibition at 5 mM) make it suitable as a starting fragment for structure-based design and lead optimization, particularly where the 3,4-dichloro substitution pattern is hypothesized to confer target selectivity.

Agrochemical Auxin Analog Research

Employ 3,4-dichlorophenylacetic acid in plant biology studies investigating auxin signaling and plant growth regulation [1]. The documented auxin analog activity of this specific isomer supports its use in crop science research aimed at understanding structure-activity relationships of chlorinated phenylacetic acid derivatives or developing novel plant growth regulators.

Analytical Reference Standard for HPLC Method Validation and Impurity Profiling

Acquire high-purity 3,4-dichlorophenylacetic acid (≥98.0% by HPLC) for use as an analytical reference standard in reverse-phase HPLC method development, utilizing the validated Newcrom R1 column conditions described in vendor application notes [1]. The method is scalable for preparative impurity isolation and is compatible with pharmacokinetic sample analysis, reducing internal method development time.

Technical Documentation Hub

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